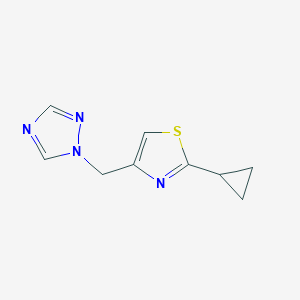

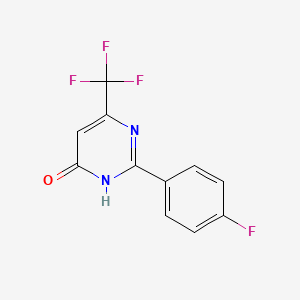

3-(4-Bromopyrazol-1-yl)-6-methylpyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(4-Bromopyrazol-1-yl)propan-1-ol” is a compound with the molecular formula C6H9BrN2O. It has an average mass of 205.053 Da and a monoisotopic mass of 203.989822 Da .

Synthesis Analysis

While specific synthesis methods for “3-(4-Bromopyrazol-1-yl)-6-methylpyridazine” were not found, pyrazolines are generally synthesized from chalcones and p-hydrazinobenzenesulfonamide hydrochloride in ethanol in the presence of glacial acetic acid .

Molecular Structure Analysis

The molecular structure of “3-(4-Bromopyrazol-1-yl)propan-1-ol” consists of a bromopyrazolyl group attached to a propanol group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Bromopyrazol-1-yl)propan-1-ol” include a molecular formula of C6H9BrN2O, an average mass of 205.053 Da, and a monoisotopic mass of 203.989822 Da .

科学的研究の応用

Synthesis and Chemical Properties

Synthesis Process : The compound 3-Bromo-6-methylpyridazine, a related compound, was synthesized from CH3COCH2CH2COOH through cyclization with hydrazine hydrate, dehydrogenation, and substitution reactions. This synthesis route is noted for its efficiency in producing 3-bromo-6-methylpyridazine, characterized by 1HNMR and MS-ESI techniques (Xin Bing-wei, 2008).

Chemical Characterization and Complex Formation : Complexes of palladium(II) with new polydentate nitrogen ligands, including compounds related to 3-(4-Bromopyrazol-1-yl)-6-methylpyridazine, were synthesized and characterized. These complexes demonstrated dynamic behavior involving Pd-N bond rupture, providing insights into their chemical properties (F. Gómez-de la Torre et al., 1998).

Rotational Barrier Studies : A study on methyl-azabenzenes, including compounds related to this compound, investigated internal rotations of the methyl group in various states. This research aids in understanding the π*–σ* hyperconjugation mechanism affecting the rotational barriers of these compounds (Y. Kawamura et al., 2001).

Electrochemical and Magnetic Properties : Research into phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, including compounds structurally similar to this compound, shed light on their electrochemical and magnetic behaviors. These studies provide valuable data for understanding the electronic effects and antiferromagnetic interactions in such complexes (P. Amudha et al., 1999).

Structural Characterization : Structural analyses of analgesic isothiazolopyridines of Mannich base type were conducted, including derivatives of isothiazolo[5,4-b]pyridine related to this compound. These studies involved X-ray analysis and theoretical calculations to correlate molecular structure with analgesic activity (Z. Karczmarzyk et al., 2008).

Biological and Pharmacological Activities

Anticancer Activities : A study focused on synthesizing novel Mannich bases starting from a compound structurally related to this compound. These compounds were evaluated for their anticancer activities against various prostate cancer cell lines, revealing moderate cytotoxicity (S. Demirci & N. Demirbas, 2019).

Anticonvulsant and Antimicrobial Activities : Research on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, including compounds similar to this compound, assessed their potential anticonvulsant and antimicrobial activities. The study revealed that some derivatives showed promising results against certain bacteria and fungi, as well as in anticonvulsant tests (M. Aytemir et al., 2004).

Antimicrobial Activity : Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized, which are structurally related to this compound. These compounds showed potential antimicrobial activity in vitro against various bacterial species and fungal strains (D. S. Babu et al., 2015).

将来の方向性

特性

IUPAC Name |

3-(4-bromopyrazol-1-yl)-6-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-6-2-3-8(12-11-6)13-5-7(9)4-10-13/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXJTYJQNVUDKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(Dimethylamino)methyl]phenyl}ethan-1-one](/img/structure/B2798474.png)

![2-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2798475.png)

![2-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2798483.png)

![(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride](/img/structure/B2798487.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2798490.png)